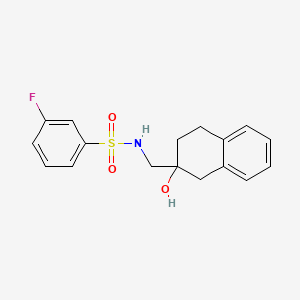

3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide

Description

3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a hydroxy group, and a benzenesulfonamide moiety

Propriétés

IUPAC Name |

3-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c18-15-6-3-7-16(10-15)23(21,22)19-12-17(20)9-8-13-4-1-2-5-14(13)11-17/h1-7,10,19-20H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQAGKSPFTWGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC(=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the appropriate naphthalene derivative, which undergoes a series of reactions including fluorination, sulfonation, and coupling with a benzenesulfonamide precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfonamide group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups, such as chlorine or bromine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the fluorine atom could result in a chlorinated or brominated derivative.

Applications De Recherche Scientifique

3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other fluorinated benzenesulfonamides and naphthalene derivatives. Examples include:

- 3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide

- 3-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide

Uniqueness

The uniqueness of 3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.

Activité Biologique

3-Fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a fluorine atom and a sulfonamide group, which are significant for its biological activity.

Antiviral Activity

Research indicates that compounds with similar structures have shown promising antiviral properties. For instance, nucleoside analogues have been effective against hepatitis B virus (HBV), with some exhibiting an IC50 value of around 120 nM against HBV polymerase . While specific data on 3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide is limited, its structural similarities suggest potential antiviral activity.

Cytotoxicity Studies

In studies involving related compounds, cytotoxicity was assessed using various cell lines. For example, triphosphate derivatives of similar compounds demonstrated low cytotoxicity at high concentrations . This suggests that the target compound may also exhibit favorable safety profiles in preliminary assessments.

Case Studies and Experimental Data

- Antiviral Mechanism : A study on related nucleoside analogues indicated that modifications at the 3' position could enhance antiviral efficacy against HBV without increasing cytotoxicity .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups (like sulfonamides) has been linked to increased biological activity. Compounds with a sulfonamide group often display enhanced interactions with target proteins involved in viral replication or cellular proliferation.

- Inhibition Assays : Inhibition assays for similar compounds have shown promising results against various enzymes linked to viral replication and cancer cell proliferation. For instance, compounds with hydroxymethyl substitutions exhibited IC50 values in the nanomolar range against HIV-1 reverse transcriptase .

Data Tables

| Compound | Activity | IC50 (nM) | Cell Line |

|---|---|---|---|

| Compound A | HBV Polymerase Inhibitor | 120 | HepG2 |

| Compound B | HIV-1 RT Inhibitor | 31 | Hela |

| 3-Fluoro-N-((2-hydroxy... | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide?

- Methodology :

- Nucleophilic Substitution : Use sodium hydroxide or triethylamine as a base to facilitate sulfonamide bond formation, ensuring controlled pH and temperature (e.g., 0–25°C) .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while dichloromethane (DCM) aids in stepwise purification .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and identify side products (e.g., unreacted fluorobenzene derivatives) .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Key Techniques :

- Single-Crystal X-ray Diffraction : Resolve the 3D conformation of the tetrahydronaphthalene and sulfonamide moieties, as demonstrated for structurally similar fluorobenzenesulfonamides .

- IR Spectroscopy : Identify functional groups (e.g., -OH at ~3360 cm⁻¹, sulfonamide S=O stretch at ~1157 cm⁻¹) .

- NMR Analysis : Use ¹⁹F NMR to confirm fluorine substitution and ¹H NMR to assign stereochemistry at the hydroxy-tetrahydronaphthalene center .

Q. How can initial bioactivity screening be designed for this compound?

- Approach :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values .

- Enzyme Inhibition : Screen for COX-2 or carbonic anhydrase inhibition via fluorometric assays, leveraging the sulfonamide group’s affinity for metalloenzymes .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., inconsistent IC₅₀ values across studies) be resolved?

- Resolution Strategies :

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

- Structural Analog Comparison : Compare activity with analogs like 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide to identify substituent effects .

- Metabolite Profiling : Use LC-MS to rule out degradation products or reactive intermediates influencing bioactivity .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Computational Workflow :

- Molecular Docking : Use AutoDock Vina to model binding poses with COX-2 (PDB: 5KIR) or bacterial dihydropteroate synthase .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .

- QSAR Modeling : Corlate substituent electronegativity (e.g., fluorine position) with antimicrobial activity using partial least squares regression .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Optimization Strategies :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH Adjustment : Dissolve the compound in PBS at pH 8.0, where the sulfonamide group is deprotonated, improving hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cellular assays .

Q. What experimental designs are effective for studying the compound’s metabolic stability?

- Methodological Framework :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors to track phase I metabolism via LC-HRMS .

- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .

- Stability Profiling : Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to evaluate oral bioavailability .

Data Contradiction and Validation

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

- Validation Protocol :

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for fluorine-substituted analogs to refine docking scores .

- Crystallographic Validation : Co-crystallize the compound with its target (e.g., COX-2) to resolve binding mode ambiguities .

- Alanine Scanning : Mutate key residues in the target protein’s active site to confirm predicted interactions .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Statistical Tools :

- Robust Regression : Apply Huber loss functions to minimize outlier effects on IC₅₀/EC₅₀ calculations .

- Bootstrap Resampling : Generate 95% confidence intervals for EC₅₀ values using 10,000 iterations .

- ANOVA with Post Hoc Tests : Compare multiple analogs’ activities using Tukey’s HSD to control family-wise error rates .

Methodological Resources

- Synthetic Protocols : Optimized procedures from fluorobenzenesulfonamide analogs .

- Analytical Parameters : IR and NMR reference data for structural confirmation .

- Biological Assays : Standardized MIC and cytotoxicity protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.